Simufilam
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTI-125 dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of PTI-125 dihydrochloride would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. These methods ensure consistent quality and scalability. The compound is then purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
PTI-125 dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
PTI-125 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying filamin A interactions and conformational changes.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Primarily researched for its potential in treating Alzheimer’s disease by reducing biomarkers of neurodegeneration and neuroinflammation
Industry: Potential applications in the development of diagnostic tools and therapeutic agents
Mechanism of Action
PTI-125 dihydrochloride exerts its effects by binding to altered filamin A, a scaffolding protein involved in maintaining cell shape and signaling. By restoring the native conformation of filamin A, PTI-125 dihydrochloride normalizes receptor activities and reduces pathological interactions with other proteins, such as the α7-nicotinic acetylcholine receptor and toll-like receptor 4. This leads to a reduction in tau hyperphosphorylation and neuroinflammation, ultimately improving cognitive function in Alzheimer’s disease models .
Comparison with Similar Compounds
Similar Compounds
Naloxone: An opioid antagonist that also interacts with filamin A.
Naltrexone: Another opioid antagonist with similar binding properties.
Other Filamin A Modulators: Compounds that target filamin A for various therapeutic purposes
Uniqueness of PTI-125 Dihydrochloride
PTI-125 dihydrochloride is unique in its specific mechanism of action, targeting altered filamin A to restore its native conformation. This targeted approach distinguishes it from other compounds that may have broader or less specific mechanisms of action .
Properties
IUPAC Name |
4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQPTZYKCAULBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224591-33-6 | |
Record name | Simufilam [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224591336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SIMUFILAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NV440YIO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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